(E)-1-Methoxy-4-(prop-1-en-1-yl)bicyclo[2.2.2]octane
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Overview
Description
1-methoxy-4-[(1E)-prop-1-en-1-yl]bicyclo[222]octane is a chemical compound with the molecular formula C12H20O It is a bicyclic compound featuring a bicyclo[222]octane core with a methoxy group and a prop-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-[(1E)-prop-1-en-1-yl]bicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the bicyclo[2.2.2]octane core with the desired substituents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-[(1E)-prop-1-en-1-yl]bicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-methoxy-4-[(1E)-prop-1-en-1-yl]bicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methoxy-4-[(1E)-prop-1-en-1-yl]bicyclo[2.2.2]octane involves its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-4-methyl-bicyclo[2.2.2]octane: This compound has a similar bicyclic core but with a methyl group instead of a prop-1-en-1-yl substituent.
2-oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been studied for its improved physicochemical properties.
Uniqueness
1-methoxy-4-[(1E)-prop-1-en-1-yl]bicyclo[2.2.2]octane is unique due to its specific substituents and potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-methoxy-4-prop-1-enylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H20O/c1-3-4-11-5-8-12(13-2,9-6-11)10-7-11/h3-4H,5-10H2,1-2H3 |
InChI Key |
HHYGBFILPZILCI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC12CCC(CC1)(CC2)OC |
Origin of Product |
United States |
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